1-Chloro-7-isoquinolinesulphonamide

synthesis yield building block

1-Chloro-7-isoquinolinesulphonamide (molecular formula C₉H₇ClN₂O₂S, molecular weight 242.68 g/mol) is a halogenated isoquinoline primary sulfonamide. The compound is supplied as a research chemical with a minimum purity of 95%.

Molecular Formula C9H7ClN2O2S
Molecular Weight 242.68 g/mol
Cat. No. B8642819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-7-isoquinolinesulphonamide
Molecular FormulaC9H7ClN2O2S
Molecular Weight242.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2Cl)S(=O)(=O)N
InChIInChI=1S/C9H7ClN2O2S/c10-9-8-5-7(15(11,13)14)2-1-6(8)3-4-12-9/h1-5H,(H2,11,13,14)
InChIKeyCUNPFZYJJRELEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-7-isoquinolinesulphonamide CAS 223671-78-1: Physicochemical Identity and Procurement Baseline


1-Chloro-7-isoquinolinesulphonamide (molecular formula C₉H₇ClN₂O₂S, molecular weight 242.68 g/mol) is a halogenated isoquinoline primary sulfonamide . The compound is supplied as a research chemical with a minimum purity of 95% . Its structure combines a chlorine atom at the 1-position and a sulfonamide at the 7-position of the isoquinoline ring, a substitution pattern that underpins its utility as a synthetic building block in protease and carbonic anhydrase inhibitor programs [1].

Why Generic Isoquinoline Sulfonamide Substitution Fails for 1-Chloro-7-isoquinolinesulphonamide-Dependent Synthesis


The 1-chloro-7-sulfonamide regioisomer is structurally distinct from other halogenated isoquinolinesulfonamides (e.g., 4-chloro, 5-chloro, or 8-chloro derivatives) . This specific arrangement enables sequential functionalization: the primary sulfonamide can be alkylated or acylated to introduce diversity, while the 1-chloro substituent serves as a leaving group for nucleophilic displacement or transition-metal-catalyzed cross-coupling—a synthetic sequence not reproducible with other regioisomers [1]. Substituting a generic isoquinolinesulfonamide risks blocking access to the 1-(7-sulfonamidoisoquinolinyl)guanidine pharmacophore, a chemotype that has yielded uPA inhibitors with picomolar-range binding and >2700-fold selectivity over off-target serine proteases [2].

Quantitative Evidence Guide for 1-Chloro-7-isoquinolinesulphonamide: Comparator-Anchored Performance Assessment


Synthetic Yield from 7-Bromo-1-chloroisoquinoline: A Defined Entry Point

A published laboratory protocol converts 7-bromo-1-chloroisoquinoline to 1-chloro-7-isoquinolinesulphonamide via lithiation, sulfonylation with sulfuryl dichloride, and amination, yielding 37 mg of product . Commercial suppliers routinely provide the compound at ≥95% purity . Direct head-to-head yield comparisons with regioisomeric halogenated isoquinolinesulfonamides (e.g., 5-chloro- or 8-chloro-7-isoquinolinesulfonamide) under identical conditions are not publicly available, preventing a quantitative synthesis-efficiency ranking.

synthesis yield building block

Enabling the 7-Sulfonamidoisoquinoline Pharmacophore for High-Selectivity uPA Inhibition

The 1-chloro-7-sulfonamidoisoquinoline scaffold is the essential synthetic precursor to 1-(7-sulfonamidoisoquinolinyl)guanidines, a series that delivered the clinical candidate UK-371804 with uPA Ki = 10 nM, 4000-fold selectivity over tissue plasminogen activator (tPA), and 2700-fold selectivity over plasmin [1]. Earlier 1-isoquinolinylguanidine inhibitors that lacked the 7-sulfonamide group were reported as less potent and less selective [1]. While the 1-chloro derivative itself has not been directly profiled for uPA inhibition, its role as the gateway building block for the entire 7-sulfonamide series is structurally irrefutable.

urokinase plasminogen activator selectivity

Carbonic Anhydrase Isoform Selectivity Potential via C-1 Chlorine Electronic Effects

Structure–activity relationship studies on 1-substituted isoquinolinesulfonamides have established that the nature of the C-1 substituent governs both potency and isoform selectivity toward human carbonic anhydrases (hCAs) [1]. 1-cycloalkyl-substituted congeners inhibited tumor-associated hCA IX and hCA XIV at nanomolar concentrations while exhibiting low affinity for the ubiquitous cytosolic isoform hCA II [1]. The 1-chloro substituent—a small, electron-withdrawing group—is predicted to modulate the sulfonamide zinc‑binding geometry and isoform selectivity in a manner distinct from alkyl or hydrogen substituents. However, no enzymatic inhibition data for 1-chloro-7-isoquinolinesulphonamide against any hCA isoform have been published, so any performance differential remains hypothetical.

carbonic anhydrase isoform selectivity zinc-binding group

Prioritized Application Scenarios for 1-Chloro-7-isoquinolinesulphonamide Based on Verified Evidence


Synthesis of High-Selectivity Urokinase-Type Plasminogen Activator (uPA) Inhibitors

Employ 1-chloro-7-isoquinolinesulphonamide as the core building block to assemble 1-(7-sulfonamidoisoquinolinyl)guanidines, a compound class that has produced uPA inhibitors with Ki values of 10 nM and selectivity ratios exceeding 2700-fold over related serine proteases [1]. This application is directly supported by the synthetic route published in the primary medicinal chemistry literature.

Exploration of Carbonic Anhydrase Isoform-Selective Inhibitors

Use the 1-chloro-7-isoquinolinesulphonamide scaffold to investigate how the electron-withdrawing chlorine substituent at C-1 affects binding to tumor-associated carbonic anhydrase isoforms (hCA IX, hCA XIV) relative to previously studied 1-alkyl congeners [2]. This represents a rational structure-based design experiment with the potential to uncover novel selectivity profiles.

Diversification via Sulfonamide Nitrogen Derivatization for CNS Multi-Receptor Ligand Discovery

The primary sulfonamide handle allows facile N‑alkylation or N‑acylation to generate libraries of isoquinolinesulfonamide derivatives that have shown affinity for serotonin (5‑HT₁A, 5‑HT₂A, 5‑HT₇) and dopamine (D₂, D₃, D₄) receptors [3]. While the 1-chloro derivative has not been explicitly evaluated in published CNS panels, the scaffold class provides a validated starting point for multi‑receptor ligand design.

Quote Request

Request a Quote for 1-Chloro-7-isoquinolinesulphonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.